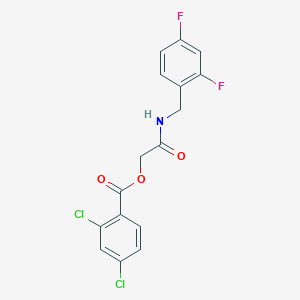

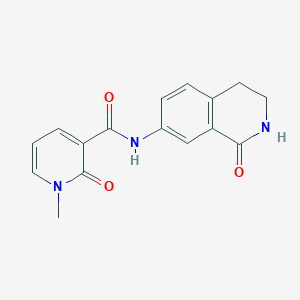

![molecular formula C9H17N3S B2356127 1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine CAS No. 1521477-85-9](/img/structure/B2356127.png)

1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-Methylimidazole, a related compound, is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . The compound can be synthesized on a laboratory scale by methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation .Molecular Structure Analysis

The molecular structure of a related compound, tris(azolyl)phosphines, PR3 [R′ = 1-methylimidazol-2-yl (1) or R′′ = 4-methylthiazol-2-yl (2)], and the crystal structure of the sulfurisation product of 2, R′′3PS (3), were determined . All compounds crystallise in polar space groups .Chemical Reactions Analysis

Tris(imidazolyl)phosphine metal complexes with a terdentate N, N ′, N ′′-binding mode have been used to mimic the reactive center of carbonic anhydrase . Despite their multidentate nature, related tris(thiazolyl)phosphines have thus far only found application as monodentate P-donor ligands .Physical And Chemical Properties Analysis

1-Methylimidazole, a related compound, is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It has a molar mass of 82.10 g/mol, a density of 1.03 g/cm3, a melting point of -6 °C, and a boiling point of 198 °C .Scientific Research Applications

Crystal and Molecular Structures

MIBAM has been used in the study of crystal and molecular structures. For instance, it has been used in the determination of crystal structures of tris(azolyl)phosphines . The unique chemical structure of MIBAM makes it a promising candidate for such studies .

Coordination Chemistry

MIBAM shows potential for wide application in coordination chemistry due to its multidentate nature . It has the potential to coordinate at both P- and N-centers .

Mimicking Reactive Centers

Tris(imidazolyl)phosphine metal complexes with a terdentate N, N ′, N ′′-binding mode have been used to mimic the reactive center of carbonic anhydrase . MIBAM, being a member of the imidazole family, could potentially be used in similar applications .

Ligand in Metal-Organic Frameworks (MOFs)

MIBAM has been used as a ligand in the synthesis of MOFs . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

CO2 Adsorption

MIBAM-based MOFs have shown excellent CO2 adsorption capacity . This makes MIBAM a promising candidate for applications in carbon capture and storage .

Selective Gas Separation

Due to the high porosity of MIBAM-based MOFs, they have shown considerable CO2/N2 selectivity . This suggests potential applications of MIBAM in the field of gas separation .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as tris[(1-methylimidazol-2-yl)methyl]amine (tmima), have been investigated for their coordination chemistry with mercury (hg ii) .

Mode of Action

For instance, the complex Hg(TMIMA)22 has six strong Hg–N imidazoyl bonds . This suggests that 1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine may also interact with its targets through the formation of strong bonds.

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

properties

IUPAC Name |

1-[(1-methylimidazol-2-yl)methylsulfanyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S/c1-3-8(10)6-13-7-9-11-4-5-12(9)2/h4-5,8H,3,6-7,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDKGALGGSHVKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CSCC1=NC=CN1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine | |

CAS RN |

1521477-85-9 |

Source

|

| Record name | 1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}butan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B2356044.png)

![(Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one](/img/structure/B2356050.png)

![5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride](/img/structure/B2356055.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B2356057.png)

![Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B2356062.png)

![3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2356064.png)